molecular formula C12H14ClN3O5 B1210087 (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol CAS No. 75871-51-1

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol

Cat. No.: B1210087
CAS No.: 75871-51-1
M. Wt: 315.71 g/mol
InChI Key: WWMGAQUXQNEPDE-RMPHRYRLSA-N
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Description

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClN3O5 and a molecular weight of 315.71 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further linked to a glucopyranoside moiety with a chlorine atom at the 6th position. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azido Group:

    Glycosylation: The azidophenyl derivative is then subjected to glycosylation with a protected glucose derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic bond.

    Deprotection and Chlorination:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.

Common Reagents and Conditions

    Sodium Azide (NaN3):

    Thionyl Chloride (SOCl2): Used for chlorination.

    Palladium on Carbon (Pd/C): Used for reduction reactions.

    Boron Trifluoride Etherate (BF3·OEt2): Used as a catalyst in glycosylation reactions.

Major Products Formed

    Aminophenyl Derivatives: Formed through the reduction of the azido group.

    Quinones: Formed through the oxidation of the phenyl ring.

Scientific Research Applications

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s glucopyranoside moiety may also interact with carbohydrate-binding proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Azidophenyl-beta-glucopyranoside: Lacks the chlorine atom at the 6th position.

    6-Chloro-6-deoxy-beta-glucopyranoside: Lacks the azido group on the phenyl ring.

    4-Aminophenyl-6-chloro-6-deoxy-beta-glucopyranoside: Contains an amino group instead of an azido group.

Uniqueness

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is unique due to the presence of both the azido group and the chlorine atom, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in synthetic chemistry, bioconjugation, and molecular biology.

Properties

CAS No.

75871-51-1

Molecular Formula

C12H14ClN3O5

Molecular Weight

315.71 g/mol

IUPAC Name

(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14ClN3O5/c13-5-8-9(17)10(18)11(19)12(21-8)20-7-3-1-6(2-4-7)15-16-14/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

WWMGAQUXQNEPDE-RMPHRYRLSA-N

Isomeric SMILES

C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O

SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O

Synonyms

4-azidophenyl-6-chloro-6-deoxy-beta-glucopyranoside
APCDGP
p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside
para-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside

Origin of Product

United States

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